molecular formula C10H8O2S B072388 Benzo[b]thiophene-3-acetic acid CAS No. 1131-09-5

Benzo[b]thiophene-3-acetic acid

Cat. No. B072388
CAS RN: 1131-09-5
M. Wt: 192.24 g/mol
InChI Key: VFZQJKXVHYZXMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been reported in several studies. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . Another study reported the acylation of benzo[b]thiophene using acetic anhydride in the presence of 70% perchloric acid .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-3-acetic acid has been analyzed in several studies . The compound has a benzothiophene core with an acetic acid moiety attached to the 3-position of the benzothiophene ring .


Chemical Reactions Analysis

Benzo[b]thiophene-3-acetic acid can undergo various chemical reactions. For instance, it can undergo acylation at the α-position of the heterocycle to give 2-acetylbenzo[b]thiophene . Other chemical reactions of benzo[b]thiophene derivatives have also been reported .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as Benzo[b]thiophene-3-acetic acid, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Benzo[b]thiophene-3-acetic acid could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Given its thiophene base, Benzo[b]thiophene-3-acetic acid could potentially be used in the development of these semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . Benzo[b]thiophene-3-acetic acid could potentially be used in this application.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Benzo[b]thiophene-3-acetic acid could potentially be used in this application.

Precursor to Functionalized Derivatives of Polythiophene

Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene . Given its structural similarity, Benzo[b]thiophene-3-acetic acid could potentially be used in a similar manner.

Safety And Hazards

According to the safety data sheet, Benzo[b]thiophene-3-acetic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(1-benzothiophen-3-yl)acetic acid
Source PubChem
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InChI

InChI=1S/C10H8O2S/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZQJKXVHYZXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70150283
Record name Acetic acid, 3-benzo(b)thienyl-
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzo[b]thiophene-3-acetic acid

CAS RN

1131-09-5
Record name Benzo[b]thiophene-3-acetic acid
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Record name Benzo(b)thiophene-3-acetic acid
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Record name Benzo[b]thiophene-3-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable application of Benzo[b]thiophene-3-acetic acid in supramolecular chemistry?

A1: Benzo[b]thiophene-3-acetic acid exhibits intriguing capabilities in constructing supramolecular frameworks. When combined with chiral (1R,2S)-2-amino-1,2-diphenylethanol, it forms a host complex capable of accommodating various n-alkyl alcohols as guest molecules within its channel-like cavities. [] This host complex forms a unique 2₁-helical columnar network structure, showcasing the potential of Benzo[b]thiophene-3-acetic acid in supramolecular assembly and guest-host chemistry. []

Q2: How does the structure of Benzo[b]thiophene-3-acetic acid influence the release of guest molecules in supramolecular complexes?

A2: The type of benzothiophene unit present in the complex directly influences the release temperature of the stored guest alcohols. [] This highlights the significant role of structural modifications in tuning the guest release properties and suggests potential applications in controlled release systems.

Q3: How is Benzo[b]thiophene-3-acetic acid synthesized?

A3: Benzo[b]thiophene-3-acetic acid can be synthesized starting from thiophenol. The reaction of thiophenol with ethyl 4-chloroacetoacetate yields an acetoacetic ester derivative. [] This intermediate then undergoes cyclization to form the corresponding ester of Benzo[b]thiophene-3-acetic acid. A final hydrolysis step yields the desired Benzo[b]thiophene-3-acetic acid in high yield. []

Q4: What insights do we have into the metabolism of α-aminobenzo[b]thiophene-3-propionic acid, a related compound?

A4: Research on the sulfur analog of tryptophan, α-aminobenzo[b]thiophene-3-propionic acid, reveals key metabolic pathways in rats. [] Following administration, a significant portion is metabolized and excreted in the urine, with identified metabolites including Benzo[b]thiophene-3-acetic acid, Benzo[b]thiophene-3-pyruvic acid, Benzo[b]thiophene-3-lactic acid, and N-(Benzo[b]thiophene-3-acetyl)glycine. [] This metabolic profile sheds light on potential biotransformation pathways of structurally similar compounds like Benzo[b]thiophene-3-acetic acid.

Q5: Are there any known applications of Benzo[b]thiophene-3-acetic acid derivatives in medicinal chemistry?

A5: Research highlights the synthesis of 1-R-3,4-dihydro-5H-benzothieno[2,3-d][1,2]diazepin-4-ones, a class of condensed diazepines, utilizing derivatives of Benzo[b]thiophene-3-acetic acid as precursors. [, ] While specific biological activities are not detailed in these studies, the synthesis of such compounds underscores the potential of Benzo[b]thiophene-3-acetic acid derivatives as building blocks for exploring novel biologically active molecules.

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